molecular formula C6H2ClF2NO2 B13154359 1-Chloro-3,6-difluoro-2-nitrobenzene

1-Chloro-3,6-difluoro-2-nitrobenzene

Cat. No.: B13154359
M. Wt: 193.53 g/mol
InChI Key: OFUXVVKNMLAYSS-UHFFFAOYSA-N
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Description

Molecular Architecture

1-Chloro-3,6-difluoro-2-nitrobenzene (C₆H₂ClF₂NO₂) is a monosubstituted benzene derivative featuring a nitro group (-NO₂) at the 2-position, a chlorine atom at the 1-position, and fluorine atoms at the 3- and 6-positions. This arrangement creates a para-difluoro substitution relative to the chlorine atom, with the nitro group occupying the ortho position relative to chlorine. The molecular structure is characterized by a planar aromatic ring system, with bond angles and lengths consistent with typical nitroaromatic compounds.

The nitro group introduces significant electron-withdrawing effects, while the chlorine and fluorine atoms exert inductive electron withdrawal. This combination creates a polarized electron distribution across the ring, influencing reactivity. The molecular weight is 193.53 g/mol, calculated as follows:

  • Carbon (6 × 12.01) = 72.06
  • Hydrogen (2 × 1.01) = 2.02
  • Chlorine (35.45) = 35.45
  • Fluorine (2 × 19.00) = 38.00
  • Nitrogen (14.01) = 14.01
  • Oxygen (2 × 16.00) = 32.00
    Total : 193.54 g/mol.

Crystallographic and Spatial Features

X-ray diffraction studies of analogous halonitrobenzenes (e.g., 3-chloro-2,4-difluoronitrobenzene) reveal monoclinic crystal systems with unit cell parameters a = 7.12 Å, b = 8.34 Å, and c = 10.56 Å. The nitro group typically adopts a coplanar orientation with the aromatic ring, maximizing conjugation. Intermolecular interactions are dominated by van der Waals forces and weak C–H···O hydrogen bonds between nitro oxygen atoms and adjacent aromatic protons.

Properties

IUPAC Name

2-chloro-1,4-difluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUXVVKNMLAYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

A common approach to prepare chlorofluoronitrobenzenes such as 1-chloro-3,6-difluoro-2-nitrobenzene involves nucleophilic aromatic substitution (SNAr) of chlorine atoms on dichloronitrobenzene by fluoride ions. This is typically carried out by heating dichloronitrobenzene with an alkali metal fluoride in the presence of phase-transfer catalysts.

Reaction Conditions and Catalysts

  • Starting material: Dichloronitrobenzene (positioning of chloro and nitro groups critical)
  • Fluoride source: Potassium fluoride (KF) with controlled water content (~0.2 to 2.5% by weight)
  • Catalysts: Quaternary ammonium salts (e.g., tetramethylammonium chloride, benzyltrimethylammonium bromide), quaternary phosphonium salts, crown ethers, or polyethylene glycol dimethyl ether
  • Temperature: 125–200 °C, optimally 140–190 °C to balance reaction rate and catalyst stability
  • Solvent: Typically solvent-free conditions are preferred to improve yield and simplify purification

Reaction Time and Yield

  • Reaction times range from 17 to 28 hours
  • High yields of chlorofluoronitrobenzenes are achievable with proper control of water content and catalyst choice
  • Pretreatment of KF is often necessary to maintain low water content for optimal reaction

Advantages and Disadvantages

Aspect Description
Advantages High yield, solvent-free, catalyst variety available
Disadvantages Long reaction time, sensitive to water content in KF, catalyst stability concerns

This method is well documented in patent US5545768A and is considered a practical route for producing this compound and related compounds.

Chlorination of Difluoronitrobenzene Derivatives

Method Overview

Another approach involves chlorination of difluoronitrobenzene or related intermediates using chlorine gas under controlled conditions, often with iodine as a catalyst, in polar solvents.

Reaction Conditions

Subsequent Steps

  • The chlorinated product is purified by extraction and distillation
  • Hydrogenation reduction can convert nitro groups to amines if desired for further functionalization

Example Data from Patent CN1683318A

Parameter Value
Solvent DMF (100 mL)
Temperature 140 °C
Reaction time 7 hours
Catalyst for reduction Raney nickel (8 g)
Hydrogen pressure 1.25 MPa
Reduction temperature 50 °C
Reduction time 3 hours

This method is used for related compounds such as 3,5-dichloro-2,4-difluoronitrobenzene and can be adapted for this compound synthesis.

Nitration of Chlorodifluorobenzene Intermediates

Method Overview

Nitration of chlorodifluorobenzene derivatives is another route to obtain chlorodifluoronitrobenzene compounds. This involves electrophilic aromatic substitution using mixed acid nitrating agents.

Reaction Conditions

  • Starting material: 1,3-dichloro-4,6-difluorobenzene or similar
  • Nitrating agent: Mixture of oleum, sulfuric acid (H2SO4), and nitric acid (HNO3)
  • Temperature: 30–45 °C during nitration
  • Post-reaction: Dilution with water, extraction with solvents such as toluene or xylene, washing with sodium carbonate solution

Advantages

  • High selectivity for nitration at desired positions
  • Crude product can be used directly for further reactions without extensive purification

Example from Patent US5294742A

Step Conditions/Details
Nitration temperature Below 30 °C during acid addition
Stirring time post-addition 2 hours at 30–40 °C
Extraction solvent Toluene, xylene, ethers, or polyethers
Washing Sodium carbonate solution, then water

This method is useful for preparing nitro derivatives as intermediates for further functionalization.

Summary Table of Preparation Methods for this compound

Method Starting Material Key Reagents & Catalysts Conditions Advantages Disadvantages
Fluoride ion exchange (SNAr) Dichloronitrobenzene KF (low water), quaternary ammonium/phosphonium salts, crown ethers 125–200 °C, 17–28 h, solvent-free High yield, catalyst variety Long reaction time, sensitive to water
Chlorination of difluoronitrobenzene Difluoronitrobenzene derivatives Cl2, iodine catalyst, DMF or polar solvents 120–160 °C, 6–8 h Selective chlorination Requires handling Cl2 and iodine catalyst
Nitration of chlorodifluorobenzene Chlorodifluorobenzene Mixed acid (oleum/H2SO4/HNO3) 30–45 °C, 2–4 h High selectivity, direct use of crude Use of strong acids, exothermic
Oxidation of difluoroaniline Difluoroaniline Sodium perborate, acetic acid 80–90 °C, 1 h Mild conditions Moderate yield

Detailed Research Findings and Notes

  • Water content in KF: Maintaining KF with 0.2–2.5% water is critical; too dry KF requires pretreatment, too wet reduces yield.
  • Catalyst stability: Quaternary ammonium and phosphonium salts remain stable between 140–190 °C, ensuring efficient fluoride substitution.
  • Reaction selectivity: Chlorination and nitration steps require careful temperature control to avoid over-substitution or side reactions.
  • Hydrogenation reduction: For subsequent amine formation, Raney nickel or Pd/C catalysts under hydrogen pressure are effective.
  • Environmental and safety considerations: Use of chlorine gas, oleum, and strong acids necessitates proper handling and safety protocols.

Chemical Reactions Analysis

1-Chloro-3,6-difluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-chloro-3,6-difluoro-2-aminobenzene.

Scientific Research Applications

1-Chloro-3,6-difluoro-2-nitrobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductase enzymes.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is employed in the manufacture of specialty chemicals and materials, where its unique chemical properties are leveraged to achieve desired product characteristics.

Mechanism of Action

The mechanism by which 1-Chloro-3,6-difluoro-2-nitrobenzene exerts its effects is primarily through its interactions with nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring makes it highly reactive towards nucleophilic substitution reactions. The nitro group, in particular, can undergo reduction to form reactive intermediates that participate in further chemical transformations.

Molecular targets and pathways involved in its action include interactions with enzymes that catalyze the reduction of nitro groups, leading to the formation of amino derivatives

Comparison with Similar Compounds

Key Properties :

  • Electron-withdrawing effects : The nitro and halogen groups create a strong electron-deficient aromatic ring, making it reactive in nucleophilic substitution and coupling reactions.
  • Applications : Primarily used as an intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its ability to introduce fluorine and chlorine substituents into target molecules .

Comparison with Similar Compounds

Below is a detailed comparison of 1-chloro-3,6-difluoro-2-nitrobenzene with structurally related nitroaromatic compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Reactivity References
This compound C₆H₂ClF₂NO₂ 193.53 Cl (1), F (3,6), NO₂ (2) Pharmaceutical intermediates
1-Chloro-2-fluoro-3-nitrobenzene C₆H₃ClFNO₂ 175.54 Cl (1), F (2), NO₂ (3) Agrochemical synthesis
2-Chloro-1,3-difluoro-4-nitrobenzene C₆H₂ClF₂NO₂ 193.53 Cl (2), F (1,3), NO₂ (4) Positional isomer; similar reactivity
1-Chloro-2,4-dinitrobenzene C₆H₃ClN₂O₄ 202.55 Cl (1), NO₂ (2,4) Immunology (hapten), dye synthesis
1-Chloro-4-(difluoromethyl)-2-nitrobenzene C₇H₄ClF₂NO₂ 207.56 Cl (1), NO₂ (2), CF₂ (4) Agrochemical research

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) and halogens (Cl, F) deactivate the benzene ring, directing electrophilic attacks to specific positions. For example, in this compound, the fluorine atoms at positions 3 and 6 enhance the meta-directing influence of the nitro group, favoring substitution at position 5 .
  • Comparison with 1-Chloro-2,4-dinitrobenzene: The additional nitro group in 1-chloro-2,4-dinitrobenzene increases its electrophilicity and reactivity in nucleophilic aromatic substitution (e.g., with thiols in immunology applications) compared to mono-nitro analogs .

Physical Properties and Stability

  • Melting/Boiling Points : Halogen and nitro substituents generally increase melting points due to stronger intermolecular forces. For instance, 1-chloro-3-nitrobenzene (CAS 121-73-3) has a melting point of 44–46°C, while fluorinated analogs like this compound are typically liquids or low-melting solids due to reduced symmetry .
  • Stability : Fluorine’s electronegativity enhances stability against hydrolysis compared to chlorine-substituted analogs .

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